CYP2B6 Inhibition: (+)-Cedrol Ki 0.9 μM Outperforms β-Cedrene (Ki 1.6 μM) and ThioTEPA (Ki 2.9 μM) in Human Liver Microsomes
In a head-to-head panel using pooled human liver microsomes and probe substrate bupropion, (+)-cedrol demonstrated a competitive inhibition constant (Ki) of 0.9 μM against CYP2B6, compared with 1.6 μM for β-cedrene and 0.8 μM for thujopsene. The reference selective CYP2B6 inhibitor thioTEPA yielded Ki = 2.9 μM under identical conditions [1]. For CYP3A4-mediated midazolam hydroxylation, (+)-cedrol displayed a distinct advantage: Ki = 3.4 μM, whereas β-cedrene and thujopsene only moderately blocked CYP3A4 [2]. This dual CYP2B6/CYP3A4 inhibition profile is not replicated by either comparator.
| Evidence Dimension | CYP2B6 competitive inhibition (Ki) and CYP3A4 inhibition selectivity |
|---|---|
| Target Compound Data | CYP2B6 Ki = 0.9 μM; CYP3A4 Ki = 3.4 μM |
| Comparator Or Baseline | β-Cedrene: CYP2B6 Ki = 1.6 μM, CYP3A4 moderate; Thujopsene: CYP2B6 Ki = 0.8 μM, CYP3A4 moderate; ThioTEPA: CYP2B6 Ki = 2.9 μM (reference inhibitor) |
| Quantified Difference | Cedrol is 1.8× more potent than β-cedrene on CYP2B6 and 3.2× more potent than thioTEPA; uniquely potent on CYP3A4 vs. both sesquiterpenes |
| Conditions | Human liver microsomes; bupropion hydroxylase (CYP2B6) and midazolam hydroxylase (CYP3A4) probe substrates; competitive inhibition model |
Why This Matters
For ADME-Tox screening workflows, (+)-cedrol's unique dual CYP inhibition profile makes it the only cedrane sesquiterpene suitable as a CYP2B6/CYP3A4-positive control, while β-cedrene and thujopsene are inadequate for CYP3A4 interaction studies.
- [1] Jeong HU, et al. Inhibitory effects of cedrol, β-cedrene, and thujopsene on cytochrome P450 enzyme activities in human liver microsomes. J Toxicol Environ Health A. 2014;77(22-24):1522-32. PMID: 25343299. View Source
- [2] Jeong HU, et al. (as above, same study reporting CYP3A4 data). PMID: 25343299. View Source
